benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate often involves multi-step organic reactions Typically, it may start with the preparation of the core imidazo[2,1-f]purin ring system, which involves cyclization reactions of suitable precursors under controlled conditions such as refluxing with specific catalysts and solvents
Industrial Production Methods
In an industrial setting, the production of this compound would necessitate scalable and efficient methods. This could include optimized reaction conditions to improve yield and purity, such as using high-pressure reactors for cyclization or continuous flow reactors for esterification. Advanced purification techniques such as recrystallization or chromatography would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions including:
Oxidation: : Can be oxidized using agents like potassium permanganate or chromic acid.
Reduction: : Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, especially on the benzyl and acetate groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Hydrogen gas, palladium on carbon.
Substitution: : Alkyl halides, organolithium compounds, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could lead to alcohols.
Scientific Research Applications
Benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has been investigated for various applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its interactions with biological macromolecules, potentially influencing enzyme activity or protein binding.
Medicine: : Investigated for therapeutic potential due to its structural similarity to other bioactive compounds.
Industry: : Employed in material science for developing advanced polymers or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The compound's mechanism of action in biological systems involves its interactions at the molecular level:
Molecular Targets: : May target specific proteins or enzymes due to its structural affinity, altering their function or inhibiting their activity.
Pathways Involved: : Can influence cellular pathways related to metabolism, signaling, or gene expression, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(8-isobutyl-1,6,7-trimethylpurine-2,4-dione)acetate
8-Isobutyl-1,6,7-trimethyl-3-(benzylamino)purine-2,4-dione
2-(8-Isobutyl-1,6,7-trimethyl-2,4-dioxopurin-3-yl)acetic acid
Uniqueness
Benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is unique due to its specific substitutions and the presence of both imidazole and purine rings, which confer distinctive chemical properties and biological activities compared to structurally similar compounds.
Properties
IUPAC Name |
benzyl 2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-14(2)11-26-15(3)16(4)28-19-20(24-22(26)28)25(5)23(31)27(21(19)30)12-18(29)32-13-17-9-7-6-8-10-17/h6-10,14H,11-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDKNCLGUCOFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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